molecular formula C12H10 B14366688 (3-Methylpenta-1,4-diyn-3-yl)benzene CAS No. 93913-28-1

(3-Methylpenta-1,4-diyn-3-yl)benzene

Cat. No.: B14366688
CAS No.: 93913-28-1
M. Wt: 154.21 g/mol
InChI Key: OVVLODSLGRGWFA-UHFFFAOYSA-N
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Description

(3-Methylpenta-1,4-diyn-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methylpenta-1,4-diyn-3-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpenta-1,4-diyn-3-yl)benzene typically involves the coupling of a benzene derivative with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction. For example, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with boronic acids can be used to prepare this compound . The reaction conditions often include the use of ligands such as S-phos or Gorlos-phos to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpenta-1,4-diyn-3-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under conditions that favor electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methylpenta-1,4-diyn-3-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpenta-1,4-diyn-3-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity . The alkyne groups can participate in reactions that involve the formation of carbon-carbon bonds, such as cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpenta-1,4-diyn-3-yl)benzene is unique due to its combination of aromatic and alkyne functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its structure also imparts unique electronic properties, which can be exploited in materials science and nanotechnology.

Properties

CAS No.

93913-28-1

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylpenta-1,4-diyn-3-ylbenzene

InChI

InChI=1S/C12H10/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3

InChI Key

OVVLODSLGRGWFA-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C#C)C1=CC=CC=C1

Origin of Product

United States

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